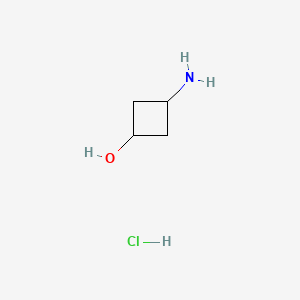![molecular formula C34H31N7O7 B1149313 Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[6-[[(phenylMethoxy)carbonyl]aMino] CAS No. 169396-98-9](/img/new.no-structure.jpg)
Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[6-[[(phenylMethoxy)carbonyl]aMino]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[6-[[(phenylMethoxy)carbonyl]aMino] is a compound that belongs to the class of amino acid derivatives. It is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The compound is characterized by the presence of fluorenylmethoxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz) groups, which are commonly used as protecting groups in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[6-[[(phenylMethoxy)carbonyl]aMino] typically involves the following steps:
Protection of Glycine: Glycine is first protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. This reaction typically occurs in an organic solvent like dichloromethane.
Coupling Reaction: The Fmoc-protected glycine is then coupled with an aminoethyl group using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Protection of Aminoethyl Group: The aminoethyl group is subsequently protected using benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving automated peptide synthesizers and large-scale reactors. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[6-[[(phenylMethoxy)carbonyl]aMino] undergoes several types of chemical reactions:
Deprotection Reactions: The Fmoc and Cbz groups can be removed under specific conditions. Fmoc deprotection is typically achieved using piperidine in dimethylformamide (DMF), while Cbz deprotection can be done using hydrogenation or strong acids like trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF.
Cbz Deprotection: Hydrogenation using palladium on carbon (Pd/C) or TFA.
Coupling Reagents: DCC, DIC, or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids or peptides coupled with the compound.
Wissenschaftliche Forschungsanwendungen
Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[6-[[(phenylMethoxy)carbonyl]aMino] is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: Researchers use this compound to study protein-protein interactions and enzyme mechanisms.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of custom peptides for various industrial applications, including biotechnology and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[6-[[(phenylMethoxy)carbonyl]aMino] primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc and Cbz groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions during peptide bond formation. The protected groups are removed under specific conditions to reveal the free amino and carboxyl groups, allowing for the formation of peptide bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Gly-OH: Glycine protected with Fmoc group.
Cbz-Gly-OH: Glycine protected with Cbz group.
Boc-Gly-OH: Glycine protected with tert-butyloxycarbonyl (Boc) group.
Uniqueness
Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[6-[[(phenylMethoxy)carbonyl]aMino] is unique due to the presence of both Fmoc and Cbz protecting groups, which provide dual protection and versatility in peptide synthesis. This dual protection allows for more complex and selective peptide synthesis compared to compounds with a single protecting group.
Eigenschaften
CAS-Nummer |
169396-98-9 |
|---|---|
Molekularformel |
C34H31N7O7 |
Molekulargewicht |
649.65264 |
Synonyme |
Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[6-[[(phenylMethoxy)carbonyl]aMino]-9H-purin-9-yl]acetyl]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Sodium;4-[2-[3-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B1149243.png)

![(9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1149246.png)

![3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1149254.png)
